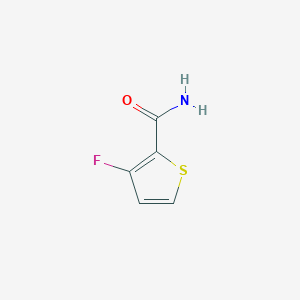

3-Fluorothiophene-2-carboxamide

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

CAS-Nummer |

83933-19-1 |

|---|---|

Molekularformel |

C5H4FNOS |

Molekulargewicht |

145.16 g/mol |

IUPAC-Name |

3-fluorothiophene-2-carboxamide |

InChI |

InChI=1S/C5H4FNOS/c6-3-1-2-9-4(3)5(7)8/h1-2H,(H2,7,8) |

InChI-Schlüssel |

LDVXXYNBXAMKKO-UHFFFAOYSA-N |

SMILES |

C1=CSC(=C1F)C(=O)N |

Kanonische SMILES |

C1=CSC(=C1F)C(=O)N |

Herkunft des Produkts |

United States |

Advanced Synthetic Methodologies for 3 Fluorothiophene 2 Carboxamide and Its Derivatives

Established Synthetic Routes and Mechanistic Investigations

Established methods for the synthesis of 3-fluorothiophene-2-carboxamide and its precursors have traditionally relied on classical organic reactions that allow for the specific placement of the fluorine substituent at the C3 position of the thiophene (B33073) ring. These routes often involve multi-step sequences and require careful control of reaction conditions to achieve the desired regioselectivity.

Electrophilic Fluorination Strategies and Regioselective Synthesis

Direct electrophilic fluorination of an unsubstituted thiophene-2-carboxamide is challenging for achieving 3-fluoro substitution. The inherent electronic properties of the thiophene ring direct electrophilic attack preferentially to the C5 and, to a lesser extent, the C3 position. However, the presence of the electron-withdrawing carboxamide group at C2 deactivates the ring, particularly at the adjacent C3 position, making the C5 position the most probable site for electrophilic substitution.

To achieve regioselective fluorination at the C3 position, a common strategy involves the use of a pre-functionalized thiophene precursor. This can be accomplished by introducing a directing group or a placeholder group that facilitates the introduction of fluorine at the desired position. For instance, a lithiation-fluorination sequence could be envisioned. Regioselective lithiation at the 3-position of a suitably protected thiophene-2-carboxamide, followed by quenching with an electrophilic fluorine source, could provide the target molecule.

Common electrophilic fluorinating reagents include N-fluorobenzenesulfonimide (NFSI) and Selectfluor®. wikipedia.orgorganic-chemistry.org The choice of reagent and reaction conditions is critical to control the reactivity and prevent side reactions.

Table 1: Common Electrophilic Fluorinating Reagents

| Reagent Name | Abbreviation | Structure |

| N-Fluorobenzenesulfonimide | NFSI | [Image of N-Fluorobenzenesulfonimide structure] |

| 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor® | [Image of Selectfluor® structure] |

While direct electrophilic fluorination of the parent carboxamide is not a preferred route for 3-fluoro substitution, its application on specifically designed precursors remains a viable, albeit less common, strategy.

Nucleophilic Aromatic Substitution (SNAr) Approaches to Fluorinated Thiophenes

Nucleophilic aromatic substitution (SNAr) is a powerful method for introducing fluorine onto an aromatic ring, provided a suitable leaving group is present and the ring is activated by electron-withdrawing groups. In the context of this compound synthesis, this approach would typically involve a precursor such as 3-chloro- or 3-nitrothiophene-2-carboxamide.

The SNAr reaction mechanism proceeds via the addition of a nucleophile (in this case, a fluoride source like KF or CsF) to the aromatic ring, forming a resonance-stabilized Meisenheimer complex. Subsequent elimination of the leaving group yields the fluorinated product. The carboxamide group at the C2 position would provide the necessary electronic activation to facilitate the nucleophilic attack at the C3 position.

A plausible synthetic route could commence with the synthesis of 3-chlorothiophene-2-carboxylic acid, which has been reported. prepchem.com This acid can then be converted to the corresponding carboxamide. Subsequent treatment with a fluoride source at elevated temperatures would be expected to yield this compound.

Table 2: Potential Precursors for SNAr Fluorination

| Precursor | Potential Leaving Group | Activating Group |

| 3-Chlorothiophene-2-carboxamide | Cl | -CONH2 |

| 3-Nitrothiophene-2-carboxamide | NO2 | -CONH2 |

The efficiency of the SNAr reaction is dependent on the nature of the leaving group, the solvent, the fluoride source, and the reaction temperature. Phase-transfer catalysts are often employed to enhance the solubility and reactivity of the fluoride salt.

Schiemann Reaction and Diazonium Salt Intermediates in 3-Fluorothiophene Synthesis

The Balz-Schiemann reaction is a classical and reliable method for the introduction of fluorine into an aromatic ring via the thermal decomposition of a diazonium tetrafluoroborate salt. escholarship.org This methodology has been successfully applied to the synthesis of 3-fluorothiophene derivatives.

A key precursor for this route is a 3-aminothiophene-2-substituted derivative. For instance, the synthesis of methyl 3-fluorothiophene-2-carboxylate has been achieved starting from methyl 3-aminothiophene-2-carboxylate. google.com The synthesis involves the diazotization of the amino group with a nitrite source in the presence of tetrafluoroboric acid (HBF4) to form the corresponding diazonium tetrafluoroborate salt. Gentle thermal decomposition of this salt then yields the 3-fluoro derivative.

The resulting methyl 3-fluorothiophene-2-carboxylate can then be converted to the target this compound. This can be achieved through standard amidation procedures, such as direct reaction with ammonia or an amine, or via a two-step process involving hydrolysis of the ester to the carboxylic acid followed by amide bond formation using a coupling agent.

Table 3: Key Steps in the Schiemann-based Synthesis

| Step | Reactant | Reagents | Product |

| 1. Diazotization | Methyl 3-aminothiophene-2-carboxylate | NaNO2, HBF4 | Methyl 3-(tetrafluoroborato)diazoniumthiophene-2-carboxylate |

| 2. Fluorination | Methyl 3-(tetrafluoroborato)diazoniumthiophene-2-carboxylate | Heat | Methyl 3-fluorothiophene-2-carboxylate |

| 3. Amidation | Methyl 3-fluorothiophene-2-carboxylate | NH3 or Amine | This compound |

This route is particularly advantageous due to the commercial availability of the starting materials and the generally high yields and regioselectivity of the Schiemann reaction.

Multi-Step Conversions from Thiophene Precursors

The synthesis of this compound can also be approached through a series of functional group interconversions starting from readily available thiophene derivatives. This approach offers flexibility in the introduction of substituents and allows for the construction of a diverse range of derivatives.

One potential strategy involves the initial functionalization of the thiophene ring to introduce the carboxamide and a handle for subsequent fluorination. For example, starting with 3-bromothiophene, a carboxamide group could be introduced at the 2-position via lithiation and reaction with an isocyanate or carbon dioxide followed by amidation. The bromine atom at the 3-position can then be replaced with fluorine, potentially through a nucleophilic substitution or a transition metal-catalyzed process.

Alternatively, a synthetic sequence could begin with the construction of the thiophene ring itself, incorporating the desired functionalities from acyclic precursors. While more complex, this approach allows for a high degree of control over the substitution pattern.

Novel and Optimized Synthetic Strategies

Recent advances in organic synthesis have led to the development of new and more efficient methods for the functionalization of heterocyclic compounds. These modern techniques offer milder reaction conditions, broader substrate scope, and improved yields compared to traditional methods.

Transition Metal-Catalyzed Cross-Coupling Reactions for Thiophene Functionalization

Transition metal-catalyzed cross-coupling reactions have revolutionized the formation of carbon-heteroatom bonds, including the carbon-fluorine bond. Palladium-catalyzed fluorination has emerged as a promising strategy for the synthesis of aryl fluorides.

For the synthesis of this compound, a plausible approach would involve the palladium-catalyzed fluorination of a 3-substituted thiophene-2-carboxamide precursor, such as a 3-bromo or 3-boronic acid derivative. nih.govorganic-chemistry.org

Table 4: Potential Cross-Coupling Strategies for 3-Fluorination

| Precursor | Coupling Partner | Catalyst System | Product |

| 3-Bromothiophene-2-carboxamide | Fluoride Source (e.g., AgF, CsF) | Palladium Catalyst and Ligand | This compound |

| 3-(Boronic acid)thiophene-2-carboxamide | Electrophilic Fluorine Source | Palladium Catalyst | This compound |

The success of these reactions is highly dependent on the choice of the palladium catalyst, the ligand, the fluoride source, and the reaction conditions. Significant research has been dedicated to developing catalyst systems that are effective for the challenging C-F bond formation. While the direct application of these methods to 3-substituted thiophene-2-carboxamides may require specific optimization, the general principles of palladium-catalyzed fluorination offer a modern and powerful alternative to traditional methods.

Directed C-H Functionalization Methodologies for Thiophene Rings

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the synthesis of functionalized thiophenes, avoiding the pre-functionalization steps often required in traditional cross-coupling reactions. Palladium-catalyzed reactions are at the forefront of these methodologies, enabling the selective arylation of the thiophene core.

For 3-substituted thiophenes, direct arylation predominantly occurs at the C2 and C5 positions due to the higher reactivity of these sites. A notable example is the palladium-catalyzed direct arylation of 3-(methylsulfinyl)thiophenes. This protocol has proven effective for the selective synthesis of 2-arylated and 2,5-diarylated sulfinylthiophene derivatives with catalyst loadings as low as 0.5 mol %. The reaction tolerates a wide array of functional groups on the aryl bromide coupling partner. nih.gov For instance, the reaction of 3-(methylsulfinyl)thiophene with various aryl bromides in the presence of a palladium catalyst affords the corresponding 2-aryl-3-(methylsulfinyl)thiophenes in good to excellent yields.

| Aryl Bromide | Product | Yield (%) |

| Bromobenzene | 3-(Methylsulfinyl)-2-phenylthiophene | 95 |

| 1-Bromo-4-chlorobenzene | 2-(4-Chlorophenyl)-3-(methylsulfinyl)thiophene | 99 |

| 1-Bromo-4-fluorobenzene | 2-(4-Fluorophenyl)-3-(methylsulfinyl)thiophene | 98 |

| 1-Bromo-4-(trifluoromethyl)benzene | 3-(Methylsulfinyl)-2-(4-(trifluoromethyl)phenyl)thiophene | 96 |

Furthermore, sequential arylation strategies allow for the introduction of two different aryl groups at the C2 and C5 positions, offering a route to unsymmetrically substituted thiophenes. The ability to control regioselectivity is a significant advantage of these methods. By employing a pH-sensitive directing group, both directed and non-directed C-H activation pathways can be accessed, leading to 2,3,4- and 2,4,5-substituted thiophenes. acs.org

While functionalization at the α-positions (C2 and C5) is more common, methodologies for targeting the β-positions (C3 and C4) are also being developed. These often require specific directing groups or catalyst systems to overcome the inherent reactivity preferences of the thiophene ring.

Green Chemistry Approaches and Sustainable Synthesis Principles

The integration of green chemistry principles into the synthesis of heterocyclic compounds like this compound is essential for developing environmentally benign processes. Key strategies include the use of greener solvents, alternative energy sources, and catalyst-free or recyclable catalytic systems.

Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields in the synthesis of thiophene derivatives. For instance, the synthesis of ortho-aminothiophene carboxamides has been successfully achieved using microwave irradiation, leading to good yields in a shorter timeframe compared to conventional heating. nih.gov

The use of environmentally friendly solvents is another cornerstone of green synthesis. Deep eutectic solvents (DES), which are biodegradable and have low toxicity, have been employed for the synthesis of thioamides. rsc.org A choline chloride-urea-based DES has been used for the one-pot, three-component reaction of aldehydes or ketones, secondary amines, and elemental sulfur to produce a variety of thioamides in good to excellent yields without the need for an additional catalyst. rsc.org The synthesis of halogenated thiophenes has also been achieved using "table salt" as a source of "electrophilic chlorine" in ethanol, an environmentally friendly solvent. nih.gov

Furthermore, methodologies that reduce waste and improve atom economy are central to sustainable synthesis. Direct C-H functionalization, as discussed in the previous section, is inherently greener than traditional cross-coupling reactions that require the synthesis of organometallic reagents. Continuous flow chemistry is another approach that can enhance the sustainability of these reactions by improving efficiency, scalability, and safety. unipd.it

Derivatization and Scaffold Functionalization of the this compound Core

Amide Bond Formation and N-Substituent Modifications

The amide moiety of this compound is a key site for derivatization, allowing for the introduction of a wide range of substituents to modulate the compound's physicochemical and biological properties. Standard amide bond formation techniques can be employed, starting from the corresponding 3-fluorothiophene-2-carboxylic acid. For example, the reaction of 5-(4-fluorophenyl)thiophene-2-carboxylic acid with various anilines in the presence of a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalyst such as 4-dimethylaminopyridine (DMAP) yields the corresponding N-aryl thiophene-2-carboxamides. nih.gov

Further modification of the amide nitrogen allows for the synthesis of N-alkyl and N-aryl derivatives. For instance, N-aryl-N-alkyl-thiophene-2-carboxamide compounds have been synthesized and studied for their biological activity. nih.gov The chemoselective arylation of primary amides in the presence of other nucleophilic groups can be achieved using a combination of gold catalysis and a silver salt, which serves as a transient mask for more reactive sites.

| Amine | Coupling Agent/Catalyst | Product |

| Aniline (B41778) | EDC/DMAP | N-Phenyl-3-fluorothiophene-2-carboxamide |

| 4-Methoxyaniline | EDC/DMAP | N-(4-Methoxyphenyl)-3-fluorothiophene-2-carboxamide |

| Benzylamine | HATU/DIPEA | N-Benzyl-3-fluorothiophene-2-carboxamide |

Selective Substitution at Thiophene Ring Positions (e.g., Position 5)

The C5 position of the this compound core is a prime target for selective functionalization, often achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura cross-coupling reaction is a versatile method for introducing aryl or heteroaryl substituents at this position. Starting from a 5-bromo-3-fluorothiophene-2-carboxamide precursor, reaction with various arylboronic acids or their esters in the presence of a palladium catalyst and a base can afford a diverse library of 5-aryl derivatives. nih.govresearchgate.net

The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and tolerating a range of functional groups. For example, the Suzuki coupling of 2,5-dibromo-3-hexylthiophene with different arylboronic acids has been shown to produce 2,5-diaryl-3-hexylthiophenes in moderate to good yields. nih.gov

The Sonogashira coupling is another powerful tool for functionalizing the C5 position, enabling the introduction of alkyne moieties. wikipedia.org This reaction typically involves the coupling of a 5-halo-thiophene derivative with a terminal alkyne, catalyzed by a palladium complex and a copper co-catalyst. wikipedia.orgsoton.ac.ukorganic-chemistry.orgnih.gov These alkynyl-substituted thiophenes can serve as versatile intermediates for further transformations.

| Coupling Reaction | Reactants | Catalyst System | Product |

| Suzuki-Miyaura | 5-Bromo-3-fluorothiophene-2-carboxamide, Phenylboronic acid | Pd(PPh3)4, Na2CO3 | 3-Fluoro-5-phenylthiophene-2-carboxamide |

| Sonogashira | 5-Iodo-3-fluorothiophene-2-carboxamide, Phenylacetylene | PdCl2(PPh3)2, CuI, Et3N | 3-Fluoro-5-(phenylethynyl)thiophene-2-carboxamide |

Side-Chain Elaboration and Diversity-Oriented Synthesis

Diversity-oriented synthesis (DOS) aims to generate structurally diverse small molecules from a common scaffold. Applying DOS principles to the this compound core can lead to the rapid generation of compound libraries for biological screening. This can be achieved by combining the derivatization strategies discussed previously.

Side-chain elaboration can be performed on functional groups introduced at various positions of the thiophene ring. For instance, an alkyne introduced at the C5 position via Sonogashira coupling can be further elaborated through click chemistry, such as the copper-catalyzed azide-alkyne cycloaddition, to introduce triazole-containing side chains.

A diversity-oriented approach to furan-2-carboxamides, a related heterocyclic scaffold, involved the synthesis of carbohydrazides, which were then acylated with various carboxylic acids to produce a library of N-acylcarbohydrazides. A similar strategy could be applied to a 3-fluorothiophene-2-carbohydrazide intermediate. researchgate.net

By systematically varying the substituents at the amide nitrogen (R¹), the C5 position (R²), and potentially other positions on the thiophene ring, a large and diverse library of this compound derivatives can be constructed. This approach is invaluable for exploring the structure-activity relationships of this important chemical scaffold.

Comprehensive Computational and Theoretical Investigations

Quantum Chemical Calculations and Electronic Structure Analysis

No published data is available for 3-Fluorothiophene-2-carboxamide.

Specific DFT calculations detailing the optimized molecular geometry, bond lengths, bond angles, and conformational landscape of this compound are not present in the reviewed literature.

A frontier molecular orbital analysis, including the energies of the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the resulting energy gap for this compound, has not been reported. Consequently, reactivity descriptors derived from these values are unavailable.

There are no specific studies that have mapped the Molecular Electrostatic Potential (MEP) surface of this compound to illustrate its charge distribution and predict sites for electrophilic or nucleophilic attack.

A Natural Bond Orbital (NBO) analysis to investigate hyperconjugative interactions, charge delocalization, and donor-acceptor interactions within the this compound molecule has not been documented.

Intermolecular Interactions and Supramolecular Chemistry

No published data is available for this compound.

A Hirshfeld surface analysis, which is instrumental in understanding intermolecular interactions in the crystalline state, has not been performed for this compound. As a result, 2D fingerprint plots quantifying the contribution of different intermolecular contacts to the crystal packing are not available.

Characterization of Hydrogen Bonding Networks in Theoretical Crystal Structures

Hydrogen bonds are pivotal in determining the supramolecular assembly of molecules in the crystalline state. For this compound, the primary amide group (-CONH₂) is the principal source of hydrogen bonding. It features two hydrogen bond donor sites (the N-H protons) and a primary acceptor site (the carbonyl oxygen, C=O).

In theoretical crystal structure predictions, these groups are expected to form robust and directional interactions. The most common hydrogen bond motifs anticipated for primary amides are catemers and dimers. A prevalent motif is the R²₂(8) graph set, where two molecules form a centrosymmetric dimer through a pair of N-H···O hydrogen bonds. This interaction is a significant factor in the thermodynamic stability of the crystal lattice.

Table 1: Hypothetical Hydrogen Bond Parameters in a Predicted Crystal Structure of this compound This table presents illustrative data typical for amide-containing heterocyclic compounds, as specific research on this compound is not publicly available.

| Donor (D) | Acceptor (A) | D-H Distance (Å) | H···A Distance (Å) | D···A Distance (Å) | D-H···A Angle (°) | Interaction Energy (kcal/mol) |

| N-H | O=C | 1.02 | 1.85 | 2.87 | 175.0 | -6.5 |

| N-H | O=C | 1.02 | 1.88 | 2.90 | 173.2 | -6.2 |

| C-H (ring) | F | 1.08 | 2.45 | 3.45 | 155.0 | -1.1 |

| C-H (ring) | S | 1.08 | 2.80 | 3.80 | 158.0 | -0.8 |

Analysis of Van der Waals and Halogen Bonding Interactions

Beyond hydrogen bonding, Van der Waals (vdW) forces and potential halogen bonds are crucial for a complete understanding of the crystal packing.

Halogen Bonding: The fluorine atom in this compound introduces the possibility of halogen bonding. A halogen bond is a non-covalent interaction where an electrophilic region, known as a σ-hole, on the halogen atom interacts with a nucleophilic site. However, fluorine is the least polarizable halogen and generally forms very weak halogen bonds. Theoretical calculations would investigate the electrostatic potential surface of the fluorine atom. A positive σ-hole is less likely on fluorine compared to chlorine, bromine, or iodine, but interactions of the C-F···O or C-F···S type might still be present. These would be characterized by their specific geometry and interaction energies, which are often weak but can collectively influence the crystal architecture.

Reduced Density Gradient (RDG) Analysis for Non-Covalent Interactions

Reduced Density Gradient (RDG) analysis is a powerful computational tool used to visualize and characterize non-covalent interactions (NCIs) in real space. It is based on the electron density (ρ) and its gradient (∇ρ). The method plots the RDG against the electron density, multiplied by the sign of the second eigenvalue (λ₂) of the electron density Hessian matrix.

This generates a 3D map of the interaction regions within the molecular system:

Strong Attractive Interactions (e.g., Hydrogen Bonds): These appear as large, negative spikes in the sign(λ₂)ρ region, typically colored blue or green. For this compound, strong signals would correspond to the N-H···O hydrogen bonds.

Weak Attractive Interactions (e.g., Van der Waals, π-π stacking): These are found near sign(λ₂)ρ ≈ 0 and are represented by broad, low-density green or light-colored surfaces. These would visualize the π-π stacking between thiophene (B33073) rings.

Strong Repulsive Interactions (e.g., Steric Clash): These occur at positive sign(λ₂)ρ values and are colored red, indicating regions of steric repulsion within the molecule or between closely packed molecules.

RDG analysis provides a qualitative and intuitive picture of the bonding landscape, confirming the presence and spatial extent of the interactions identified through geometric analysis.

Energy Framework Analysis for Crystal Packing Stability

Energy framework analysis is a computational method that visualizes and quantifies the intermolecular interaction energies within a crystal lattice. This approach, often based on calculations using density functional theory (DFT), breaks down the total stabilization energy into its constituent components: electrostatic, dispersion, polarization, and repulsion.

For this compound, this analysis would reveal the energetic hierarchy of the interactions stabilizing the crystal. The interaction energies between a central molecule and its neighbors are calculated and represented as cylinders connecting the molecular centroids. The thickness of the cylinders is proportional to the magnitude of the interaction energy.

Electrostatic Framework (Red): Would primarily highlight the strong N-H···O hydrogen bond network.

Dispersion Framework (Green): Would emphasize the contribution of π-π stacking and other vdW forces.

This analysis provides a clear visual map of the crystal's energetic landscape, identifying the most significant interactions responsible for its stability.

Table 2: Illustrative Interaction Energy Framework Components for a Molecular Pair of this compound This table provides a hypothetical breakdown of interaction energies calculated by energy framework analysis. The values are representative for similar heterocyclic compounds.

| Interaction Type | Electrostatic (E_ele) (kJ/mol) | Dispersion (E_disp) (kJ/mol) | Repulsion (E_rep) (kJ/mol) | Total (E_tot) (kJ/mol) |

| Hydrogen Bond Dimer (N-H···O) | -45.5 | -20.1 | 18.3 | -47.3 |

| π-π Stacking | -15.2 | -30.5 | 12.5 | -33.2 |

| C-H···F Contact | -4.8 | -6.2 | 3.1 | -7.9 |

Molecular Dynamics (MD) Simulations and Conformational Dynamics

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of this compound over time, providing insights into its flexibility and interactions in a condensed phase, such as in a solvent or bound to a biological target.

Solvation Effects and Molecular Flexibility

When this compound is simulated in a solvent (e.g., water), MD simulations can reveal how solvent molecules arrange around the solute and influence its conformational freedom. The carboxamide group will form strong hydrogen bonds with water molecules, affecting its orientation. The simulation tracks the rotation around the C-C bond connecting the thiophene ring and the carboxamide group, revealing the preferred dihedral angles and the energy barriers between different conformations. This provides a measure of the molecule's flexibility and the influence of the solvent on its structural preferences.

Ligand-Target Binding Trajectories (Computational Prediction)

In the context of drug design, MD simulations are essential for predicting how this compound would bind to a biological target, such as an enzyme's active site. After an initial docking pose is predicted, an MD simulation is run to assess the stability of the ligand-protein complex.

The simulation trajectory is analyzed to:

Assess Binding Stability: The root-mean-square deviation (RMSD) of the ligand's position is monitored. A stable RMSD indicates a stable binding mode.

Characterize Key Interactions: The simulation reveals which hydrogen bonds, hydrophobic contacts, and other non-covalent interactions are consistently maintained throughout the simulation time.

Calculate Binding Free Energy: Methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) can be applied to the trajectory to estimate the binding free energy, providing a quantitative measure of binding affinity.

These predictions are crucial for understanding the compound's potential as a therapeutic agent and for guiding further optimization.

Theoretical Prediction of Spectroscopic Parameters and Validation Strategies

Theoretical and computational chemistry offer powerful tools for predicting the spectroscopic properties of molecules, providing insights that complement and aid in the interpretation of experimental data. For a molecule like this compound, density functional theory (DFT) is a commonly employed method for optimizing the molecular geometry and calculating various spectroscopic parameters. These calculations are typically performed using a specific functional, such as B3LYP, and a suitable basis set (e.g., 6-311++G(d,p)). The theoretical results are then often compared with experimental spectra for validation.

Computational Vibrational Spectroscopy (FT-IR, FT-Raman)

Computational vibrational analysis predicts the frequencies and intensities of infrared (IR) and Raman active vibrational modes of a molecule. rsc.org This is achieved by calculating the second derivatives of the energy with respect to the atomic coordinates, which gives the force constants for the molecular vibrations.

The resulting theoretical spectra can be used to assign the vibrational modes observed in experimental FT-IR and FT-Raman spectra. For this compound, one would expect to see characteristic vibrational modes for the thiophene ring, the carboxamide group (-CONH₂), and the carbon-fluorine bond. For instance, studies on similar thiophene derivatives have identified characteristic C-H stretching vibrations in the aromatic region and C-C stretching vibrations within the ring. The amide group would exhibit distinct N-H stretching, C=O stretching (Amide I band), and N-H bending (Amide II band) vibrations. The C-F stretching frequency is also a key feature that would be identified.

A scaling factor is often applied to the calculated frequencies to correct for anharmonicity and deficiencies in the computational method, thereby improving the agreement with experimental data.

Table 1: Hypothetical Calculated Vibrational Frequencies for this compound

| Vibrational Mode | Calculated Wavenumber (cm⁻¹) (Unscaled) | Calculated Wavenumber (cm⁻¹) (Scaled) | IR Intensity | Raman Activity |

| N-H asymmetric stretch | Data not available | Data not available | Data not available | Data not available |

| N-H symmetric stretch | Data not available | Data not available | Data not available | Data not available |

| C-H stretch (thiophene) | Data not available | Data not available | Data not available | Data not available |

| C=O stretch (Amide I) | Data not available | Data not available | Data not available | Data not available |

| N-H bend (Amide II) | Data not available | Data not available | Data not available | Data not available |

| C-C stretch (thiophene) | Data not available | Data not available | Data not available | Data not available |

| C-F stretch | Data not available | Data not available | Data not available | Data not available |

No specific computational data for this compound was found in the searched literature.

Theoretical Nuclear Magnetic Resonance (NMR) Chemical Shift Calculations

Theoretical calculations are also instrumental in predicting Nuclear Magnetic Resonance (NMR) chemical shifts (δ). The Gauge-Independent Atomic Orbital (GIAO) method is a standard approach used in conjunction with DFT to calculate the isotropic magnetic shielding constants for each nucleus (e.g., ¹H, ¹³C, ¹⁹F).

These shielding constants are then converted to chemical shifts by referencing them to the calculated shielding constant of a standard compound, typically tetramethylsilane (B1202638) (TMS). For ¹⁹F NMR, a common reference is CFCl₃. The predicted chemical shifts can be invaluable for assigning complex NMR spectra and confirming the chemical structure. For this compound, theoretical calculations would predict the chemical shifts for the protons and carbons of the thiophene ring and the carboxamide group, as well as the distinctive chemical shift of the fluorine atom. The electron-withdrawing nature of the fluorine and carboxamide groups would significantly influence the chemical shifts of the adjacent ring atoms.

Comparing the calculated chemical shifts with experimental values provides a robust method for structural validation.

Table 2: Hypothetical Calculated NMR Chemical Shifts (ppm) for this compound

| Atom | Calculated Chemical Shift (δ) |

| H (thiophene) | Data not available |

| C2 (thiophene) | Data not available |

| C3 (thiophene) | Data not available |

| C4 (thiophene) | Data not available |

| C5 (thiophene) | Data not available |

| C (carboxamide) | Data not available |

| ¹⁹F | Data not available |

No specific computational data for this compound was found in the searched literature.

Molecular Design Principles and Structure Activity Relationship Sar Studies

Thiophene-2-carboxamide as a Privileged Scaffold in Ligand Design

The thiophene (B33073) ring, a sulfur-containing heterocycle, is a prominent feature in numerous FDA-approved small-molecule drugs. researchgate.net Its electron-rich nature and ability to engage in various non-covalent interactions contribute to its success as a pharmacophore. The carboxamide group, when attached at the 2-position of the thiophene ring, provides a crucial hydrogen bonding motif, further enhancing its potential for molecular recognition by biological targets. researchgate.net

Scaffold Hopping and Bioisosteric Replacement Strategies

In the quest for novel drug candidates with improved properties, medicinal chemists frequently employ strategies like scaffold hopping and bioisosteric replacement. researchgate.netnih.gov Scaffold hopping involves the replacement of a core molecular structure with a different one that maintains a similar three-dimensional arrangement of key functional groups, thereby accessing new chemical space and potentially overcoming limitations of the original scaffold. researchgate.netresearchgate.netnih.gov

Bioisosteric replacement, a more conservative approach, entails substituting an atom or a group of atoms with another that possesses similar physical or chemical properties. researchgate.net This can lead to enhancements in potency, selectivity, and pharmacokinetic profiles. For instance, the replacement of a furan (B31954) ring with a thiophene ring in a series of anthraquinone (B42736) derivatives resulted in a significant increase in antitumor activity, highlighting the specific role of the sulfur atom in the compound's biological effects. nih.gov

Rational Design of 3-Fluorothiophene-2-carboxamide Derivatives for Specific Molecular Interactions

The introduction of a fluorine atom at the 3-position of the thiophene-2-carboxamide scaffold is a prime example of rational drug design. Fluorine, being the most electronegative element, can profoundly influence a molecule's properties. Its small size allows it to mimic a hydrogen atom, while its electronic effects can alter the acidity of nearby protons, modulate the pKa of the molecule, and introduce favorable electrostatic interactions with the target protein.

The strategic placement of fluorine can lead to:

Enhanced Binding Affinity: The electron-withdrawing nature of fluorine can create a dipole moment that favors interactions with specific amino acid residues in the binding pocket of a target protein.

Improved Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by cytochrome P450 enzymes. This can lead to a longer half-life and improved bioavailability of the drug candidate.

Altered Conformation: The presence of a fluorine atom can influence the preferred conformation of the molecule, pre-organizing it for optimal binding to its target.

A notable example of the rational design of thiophene carboxamide derivatives involves their development as sphingomyelin (B164518) synthase 2 (SMS2) inhibitors for the potential treatment of dry eye disease. nih.gov By employing a scaffold hopping strategy, researchers designed a thiophene carboxamide derivative as a lead compound, which incorporated a conservative intramolecular hydrogen bond and a non-covalent 1,4–O...S interaction. nih.gov Further optimization of this series led to the discovery of a highly potent and selective SMS2 inhibitor. nih.gov

Conformational Restriction and Flexibility in Design

The balance between conformational restriction and flexibility is a critical consideration in ligand design. nih.gov A conformationally rigid molecule may exhibit higher binding affinity due to a lower entropic penalty upon binding, but it may also be less able to adapt to the specific geometry of the binding site. Conversely, a highly flexible molecule can adopt multiple conformations, increasing the likelihood of finding a favorable binding mode, but this comes at the cost of a greater entropic penalty.

Strategies to modulate conformational flexibility include the introduction of cyclic structures, double bonds, or bulky substituents. In the context of this compound, the planarity of the thiophene ring already imposes a degree of rigidity. Further modifications to the carboxamide side chain or the addition of substituents to other positions on the thiophene ring can be used to fine-tune the conformational profile of the molecule for optimal target engagement.

Computational Approaches to Structure-Activity Relationship (SAR)

Computational methods have become indispensable tools in modern drug discovery, enabling the prediction of molecular properties and the rationalization of structure-activity relationships.

Quantitative Structure-Activity Relationship (QSAR) Modeling (e.g., CoMFA, CoMSIA)

Quantitative Structure-Activity Relationship (QSAR) modeling aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. jetir.orgnih.gov Two widely used 3D-QSAR methods are Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). ddg-pharmfac.netmdpi.comnih.gov

CoMFA calculates the steric and electrostatic fields around a set of aligned molecules and correlates these fields with their biological activities. The resulting contour maps highlight regions where bulky groups or specific electrostatic properties are favorable or unfavorable for activity.

CoMSIA extends the CoMFA approach by considering additional molecular fields, including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. This often provides a more comprehensive understanding of the SAR. ddg-pharmfac.net

These models have been successfully applied to various classes of compounds, including thiophene derivatives, to guide the design of new analogs with improved potency. nih.gov For instance, a 3D-QSAR study on thieno[3,2-b]pyrrole-5-carboxamide derivatives as LSD1 inhibitors yielded robust CoMFA and CoMSIA models that provided valuable insights for the design of novel inhibitors. nih.gov

Table 1: Key Parameters in QSAR Modeling of Thiophene Derivatives

| Parameter | Description | Relevance to this compound Design |

| q² (Cross-validated r²) | A measure of the predictive ability of the QSAR model. | A high q² value indicates a reliable model that can be used to predict the activity of new, untested compounds. |

| r² (Non-cross-validated r²) | A measure of the goodness of fit of the model to the training set data. | A high r² value suggests that the model accurately describes the relationship between structure and activity for the known compounds. |

| Steric Fields | Represent the spatial arrangement of atoms in the molecule. | Can guide the placement of substituents to optimize shape complementarity with the target binding site. |

| Electrostatic Fields | Represent the distribution of charge in the molecule. | The electronegativity of the fluorine atom in this compound will significantly impact the electrostatic field. |

| Hydrophobic Fields | Represent the water-repelling character of different regions of the molecule. | Can be used to optimize interactions with hydrophobic pockets in the target protein. |

| Hydrogen Bond Fields | Identify regions that can act as hydrogen bond donors or acceptors. | The carboxamide group is a key hydrogen bonding motif that can be further modulated by the electronic effects of the fluorine atom. |

Molecular Docking Simulations for Ligand-Target Binding Modes and Affinity Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.govmdpi.comcolab.ws It is widely used to elucidate the binding mode of a ligand and to estimate its binding affinity.

In the context of this compound, docking simulations can:

Predict the Binding Pose: Visualize how the molecule fits into the active site of a target protein, identifying key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

Rationalize SAR Data: Explain why certain structural modifications lead to an increase or decrease in biological activity. For example, docking can reveal whether the fluorine atom is involved in a favorable interaction with a specific amino acid residue.

Guide Lead Optimization: Suggest modifications to the ligand structure that could enhance its binding affinity and selectivity.

Molecular dynamics (MD) simulations can further refine the docked poses and provide insights into the dynamic behavior of the ligand-receptor complex over time, assessing the stability of the predicted interactions. nih.govmdpi.com

Pharmacophore Modeling and Virtual Screening for Target Engagement

Pharmacophore modeling and virtual screening are pivotal computational strategies in modern drug discovery, enabling the rapid identification of potential drug candidates from vast chemical libraries. A pharmacophore represents the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. These models serve as 3D search queries for screening databases to find novel molecules with the potential for therapeutic activity. nih.govnih.gov The process typically involves defining key features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings based on the structures of known active ligands or the target's binding site. nih.gov

In the context of thiophene carboxamides, pharmacophore models have been developed to identify inhibitors for specific targets. For instance, a pharmacophore model for Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors was conceptualized based on an ortho-N-arylamino-N,N′-diarylamide moiety. nih.gov This model consists of a "head" part, the ortho-amino-N,N-diaryl carboxamide, which provides the essential interactions within the kinase binding site, and a "tail" part, designed to enhance binding affinity. nih.gov

While specific pharmacophore models for this compound are not detailed in the reviewed literature, its structural motifs are well-suited for such applications. The thiophene ring can act as a hydrophobic feature or engage in π-stacking interactions, while the carboxamide group provides crucial hydrogen bond donor and acceptor sites. The fluorine atom can modulate electronic properties and form specific interactions. These features can be used to construct pharmacophore hypotheses to screen for compounds that engage novel or known biological targets, such as kinases or enzymes like Trypanosoma cruzi glyceraldehyde-3-phosphate dehydrogenase (TcGAPDH). nih.gov

Virtual screening based on such pharmacophore models can effectively filter large compound databases to identify molecules that possess the desired spatial arrangement of features, thereby prioritizing candidates for further experimental testing and streamlining the hit-to-lead process. nih.gov

Fragment-Based Drug Discovery (FBDD) and De Novo Design Applications

Fragment-Based Drug Discovery (FBDD) has become a powerful and efficient strategy for identifying lead compounds in drug discovery. wikipedia.orgnih.gov This approach utilizes libraries of small, low-complexity molecules, known as fragments, which typically adhere to the "Rule of Three": molecular weight < 300 Da, ClogP < 3, and fewer than three hydrogen bond donors and acceptors. frontiersin.org These fragments are screened for weak but high-quality binding to a biological target. The resulting hits then serve as starting points for optimization into more potent lead compounds through processes like fragment growing, linking, or merging. youtube.com

With a molecular weight of 145.16 g/mol , this compound is an ideal candidate for inclusion in a fragment library. bldpharm.com Its simple structure provides a valuable scaffold that can be elaborated upon. The thiophene ring, carboxamide linker, and fluorine substituent offer multiple vectors for chemical modification to enhance binding affinity and selectivity once a binding mode to a target protein is identified. The FBDD approach has proven successful against challenging targets and has led to several approved drugs. nih.gov

De novo design is another computational strategy where novel molecular structures are built from the ground up, often starting with a single atom or a small fragment within the target's binding site. nih.gov The this compound core could serve as a foundational building block in de novo design algorithms. Starting with this fragment placed in a binding pocket, computational methods can systematically add functional groups or extend the structure to optimize interactions with the target protein, guided by a scoring function that predicts binding affinity. nih.gov This approach, particularly when combined with advanced methods like deep learning, can generate novel binders with high predicted affinity and specificity for targets such as peptide hormones or oncogenic proteins. nih.gov

Table 1: Comparison of FBDD and High-Throughput Screening (HTS)

| Feature | Fragment-Based Drug Discovery (FBDD) | High-Throughput Screening (HTS) |

|---|---|---|

| Library Size | Thousands of compounds | Up to millions of compounds |

| Molecular Weight | ~<300 Da | ~500 Da |

| Hit Affinity | Weak (micromolar to millimolar) | Potent (nanomolar) |

| Hit Quality | High, often with better ligand efficiency | Variable |

| Starting Point | Small fragments for optimization | Larger, more complex molecules |

Identification and Characterization of Putative Molecular Targets (Computational Focus)

Computational Target Prediction Methodologies

Identifying the molecular targets of a small molecule is a critical step in understanding its mechanism of action. Computational methodologies play a crucial role in this process by predicting potential protein interactions. For a compound like this compound, several in silico approaches can be employed.

One primary method is molecular docking, where the 3D structure of the compound is computationally fitted into the binding sites of a large panel of known protein structures. nih.gov By calculating a score based on the predicted binding energy and intermolecular interactions, this technique can rank potential targets. This structure-based virtual screening can efficiently scan for proteins whose binding pockets are complementary to the ligand. nih.gov

Another approach is based on ligand similarity. This involves comparing the chemical structure of this compound to databases of compounds with known biological activities. If the compound shares significant structural or pharmacophoric features with known inhibitors of a particular enzyme, that enzyme becomes a putative target. This can be complemented by Quantitative Structure-Activity Relationship (QSAR) models, which correlate chemical structure with biological activity to predict the potency of new compounds. nih.govnih.gov

Molecular Recognition Mechanisms and Binding Affinity Prediction (e.g., DNA Gyrase)

DNA gyrase, a type II topoisomerase, is an essential bacterial enzyme and a well-established target for antibacterial drugs. nih.govnih.gov The B subunit (GyrB) contains an ATP-binding site that is a hotspot for inhibitor development. nih.gov Understanding the molecular recognition between an inhibitor and this site is key to designing effective drugs.

Computational methods are instrumental in elucidating these recognition mechanisms and predicting binding affinity for potential inhibitors, such as those derived from a this compound scaffold. Molecular docking simulations can predict the most likely binding pose of a ligand within the ATP-binding site of GyrB. nih.gov Following docking, more rigorous methods like molecular dynamics (MD) simulations can be used to assess the stability of the ligand-protein complex and refine the binding pose over time. nih.gov

Structural Basis of Ligand-Target Interactions (e.g., hydrogen bonding, hydrophobic interactions)

The biological activity of thiophene carboxamide derivatives is fundamentally governed by their specific interactions with amino acid residues in the binding sites of their target proteins. The carboxamide group is a particularly important feature, acting as both a hydrogen bond donor (the N-H) and acceptor (the C=O), allowing it to form robust interactions that anchor the ligand in place.

Detailed molecular modeling studies of related thiophene carboxamides have provided significant insights into these interactions:

Hydrogen Bonding: In studies of thiophene-3-carboxamide (B1338676) derivatives as JNK1 inhibitors, the carboxamide group was observed forming key hydrogen bonds. The -NH2 group interacted with the side chain of Gln 37, while both the carbonyl (-CO-) and amino (-NH2) groups formed hydrogen bonds with backbone atoms of Val 118 and Asn 114, respectively, in a separate binding pocket. nih.gov Similarly, docking studies of thiophene-2-carboxamide derivatives showed a crucial intermolecular hydrogen bond between an aniline (B41778) nitrogen and the amino acid Pro 145. nih.gov

Hydrophobic and π-Stacking Interactions: The thiophene ring itself, along with other aromatic substituents, frequently engages in favorable hydrophobic and π-stacking interactions. In JNK1 inhibitors, the thiophene core is deeply inserted into the ATP binding site, making hydrophobic contacts. nih.gov In other systems, π-π stacking interactions have been observed between the thiophene ring or attached aryl groups and aromatic residues like Trp 51 and His 175. nih.gov

Conformational Rigidity: The conformation of the molecule is critical for optimal binding. In several thiophene-3-carboxamide derivatives, an intramolecular hydrogen bond between the amide proton and a nitrogen atom in a substituent locks the molecule into a pseudo-six-membered ring. researchgate.netnih.gov This pre-organization of the ligand's conformation can reduce the entropic penalty of binding, potentially leading to higher affinity.

These specific interactions are essential for the affinity and selectivity of the compound for its target. The fluorine atom on the this compound scaffold can further influence these interactions by altering the electronic distribution of the thiophene ring and potentially forming halogen bonds or other specific contacts.

Table 2: Examples of Predicted Interactions for Thiophene Carboxamide Derivatives

| Compound Class | Target Protein | Interacting Residues | Interaction Type | Binding Energy (S, kcal/mol) | Reference |

|---|---|---|---|---|---|

| Thiophene-3-carboxamide | JNK1 | Gln 37, Val 118, Asn 114 | Hydrogen Bonding | Not specified | nih.gov |

| 3-Hydroxy thiophene-2-carboxamide | Not specified | Pro 145 | Hydrogen Bonding | -8.1675 | nih.gov |

| 3-Hydroxy thiophene-2-carboxamide | Not specified | Trp 51, His 175 | π-π Stacking | -9.3283 | nih.gov |

Future Directions and Emerging Research Avenues for 3 Fluorothiophene 2 Carboxamide

Integration of Artificial Intelligence and Machine Learning in Compound Design and Synthesis Prediction

The convergence of chemistry and artificial intelligence is set to revolutionize the discovery and development of novel compounds based on the 3-fluorothiophene-2-carboxamide core. Machine learning (ML) and deep learning (DL) models are increasingly being employed to predict the physicochemical and biological properties of thiophene (B33073) derivatives, thereby accelerating the design of new chemical entities with desired characteristics. nih.govsemanticscholar.orgresearchgate.net

A primary application of AI in this context is the development of predictive models for molecular optimization. mit.edu By training algorithms on large datasets of existing thiophene compounds and their associated properties, researchers can create models that accurately forecast the biological activity, toxicity, and pharmacokinetic profiles of novel, computationally designed this compound analogues. This data-driven approach allows for the rapid in silico screening of vast virtual libraries, prioritizing candidates that are most likely to succeed in experimental testing. mit.edudergipark.org.tr

Furthermore, AI is being applied to the complex challenge of synthesis planning. mit.edursc.org Retrosynthesis prediction algorithms can propose viable and efficient synthetic routes to target molecules, including complex derivatives of this compound. These tools can analyze the vast landscape of known chemical reactions to suggest optimal reaction conditions, potentially reducing the time and resources spent on empirical route scouting. nih.gov The long-term vision is to create autonomous molecular discovery platforms where AI proposes novel structures, predicts their properties and synthetic pathways, and even guides robotic systems for automated synthesis and testing with minimal human intervention. mit.edu

Table 1: Applications of AI/ML in this compound Research

| Application Area | AI/ML Technique | Predicted Outcome |

| Compound Design | Deep Learning, Gradient Boosting | Enhanced biological activity, improved ADMET properties |

| Property Prediction | Decision Tree, Deep Neural Networks | Thermophysical properties, high-pressure density semanticscholar.orgresearchgate.net |

| Synthesis Planning | Retrosynthesis Algorithms | Novel and efficient reaction pathways mit.edursc.org |

| Virtual Screening | QSAR-based Machine Learning | Identification of potential EGFR inhibitors dergipark.org.tr |

Exploration of Novel Reaction Pathways for Complex Derivatization and Late-Stage Functionalization

A particularly promising area is late-stage functionalization (LSF) . nih.govmpg.de LSF refers to the introduction of functional groups into a complex molecule at a late stage of the synthesis, avoiding the need to carry functional groups through a lengthy synthetic sequence. mpg.dempg.de This strategy is exceptionally powerful for rapidly generating a library of analogues from a common advanced intermediate. For this compound, LSF approaches could enable the direct modification of the thiophene ring or other parts of the molecule, providing rapid access to new derivatives for structure-activity relationship (SAR) studies. nih.gov Advances in C-H activation chemistry are central to LSF, allowing for the direct conversion of carbon-hydrogen bonds into new chemical bonds, a transformation that is often challenging to achieve with traditional methods. nih.gov

The development of new fluorination strategies is also critical. The strategic placement of fluorine atoms can significantly modulate a molecule's properties. nih.gov Research into novel reagents and catalytic methods for late-stage fluorination will allow for the synthesis of previously inaccessible fluorinated analogues of this compound, further expanding the chemical space available for exploration. nih.govresearchgate.net

Advanced Characterization Techniques for Confirming Computational Predictions and Elucidating Intermolecular Forces

As computational models become more sophisticated in predicting molecular structures and properties, the need for advanced experimental techniques to validate these predictions becomes paramount. While standard techniques like NMR, IR, and mass spectrometry are essential for routine characterization, more advanced methods are required to probe the subtle details of molecular geometry and intermolecular interactions. nih.govmdpi.comresearchgate.net

High-resolution single-crystal X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, offering a direct comparison to computationally optimized geometries. nih.gov Furthermore, techniques like Hirshfeld surface analysis can be used to visualize and quantify intermolecular interactions within the crystal lattice, such as hydrogen bonds and π-π stacking. nih.gov This information is crucial for understanding how molecules pack in the solid state and can provide insights into their physical properties.

Computational methods like Density Functional Theory (DFT) are powerful tools for studying the electronic structure and reactivity of thiophene derivatives. nih.govnih.govrsc.org DFT calculations can be used to determine optimized molecular geometries, calculate HOMO-LUMO energy gaps, and predict reactive sites within a molecule using tools like the Fukui function. nih.govrsc.org The synergy between these high-level computational predictions and advanced experimental characterization will be essential for building a comprehensive understanding of the structure-property relationships in the this compound family of compounds.

Table 2: Synergy of Computational and Experimental Techniques

| Computational Method | Experimental Validation Technique | Information Gained |

| Density Functional Theory (DFT) | X-ray Crystallography | Optimized molecular geometry, bond lengths/angles nih.gov |

| Fukui Function Analysis | Reactivity Studies | Identification of electrophilic and nucleophilic sites nih.gov |

| Molecular Dynamics (MD) | Hirshfeld Surface Analysis | Elucidation of intermolecular forces and packing nih.gov |

Development of High-Throughput Computational Screening Paradigms for New Chemical Entities

The traditional process of drug and materials discovery is often slow and costly. mit.edu High-throughput computational screening offers a paradigm shift, enabling the rapid evaluation of millions of virtual compounds to identify promising candidates. For this compound, this involves creating large virtual libraries of derivatives and using computational models to predict their properties and potential for specific applications.

These screening paradigms leverage the predictive models developed through machine learning, as discussed in section 5.1. By combining structural bioinformatics, molecular docking, and QSAR models, researchers can screen for compounds with high affinity for a specific biological target, such as a protein receptor. nih.govdergipark.org.tr For example, in silico studies have been used to screen thiophene derivatives as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. dergipark.org.tr

The development of robust and validated high-throughput screening workflows will be a key driver of future research. This involves not only the creation of accurate predictive models but also the integration of these models into automated pipelines that can design, screen, and prioritize new chemical entities based on the this compound scaffold. nih.gov This computational-first approach will significantly accelerate the discovery cycle, allowing researchers to focus experimental efforts on a smaller number of highly promising candidates. researchgate.net

Q & A

Q. What are the recommended synthetic routes for 3-fluorothiophene-2-carboxamide, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis of fluorinated thiophene carboxamides typically involves multi-step reactions. For example, analogous compounds like 2-amino-4-phenylthiophene-3-carboxamide are synthesized via cyclization of thiourea intermediates or nucleophilic substitution on halogenated precursors. Key steps include:

- Fluorination : Use of fluorinating agents (e.g., Selectfluor™) under anhydrous conditions to introduce fluorine at the 3-position .

- Amide Formation : Coupling thiophene-2-carboxylic acid derivatives with amines using carbodiimide-based reagents (e.g., EDC/HOBt) in dichloromethane or DMF .

- Purification : Reverse-phase HPLC with gradients (e.g., methanol-water) to isolate high-purity products (>98%) .

Optimization involves monitoring reaction progress via TLC or LC-MS and adjusting stoichiometry (e.g., 1.2 equivalents of anhydrides for acylation) .

Q. How can researchers characterize this compound using spectroscopic and chromatographic techniques?

- Methodological Answer :

- 1H/13C NMR : Key signals include:

- Thiophene ring protons (δ 6.8–7.5 ppm, coupling patterns confirm substitution).

- Fluorine-induced deshielding (e.g., C-F coupling in 13C NMR, ~160 ppm) .

- IR Spectroscopy : Peaks at ~1650 cm⁻¹ (amide C=O), 3100 cm⁻¹ (N-H stretch), and 1100 cm⁻¹ (C-F) .

- HPLC/MS : Retention time and mass-to-charge ratio (e.g., [M+H]+ = 200.05) confirm molecular identity and purity .

Q. What preliminary biological assays are suitable for evaluating this compound’s activity?

- Methodological Answer :

- Antimicrobial Screening : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Enzyme Inhibition : Fluorometric assays (e.g., kinase or protease inhibition) using recombinant enzymes and substrate-specific probes .

- Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK-293) to assess IC50 values .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the modification of this compound for enhanced potency?

- Methodological Answer :

- Substituent Variation : Replace the fluorophenyl group with electron-withdrawing groups (e.g., nitro, trifluoromethyl) to modulate electronic effects on bioactivity .

- Scaffold Hybridization : Fuse with benzofuran or cyclohepta[b]thiophene moieties to improve binding affinity (e.g., compound TP2 in ) .

- Pharmacokinetic Profiling : Assess logP (octanol-water partition) and metabolic stability via liver microsome assays .

Q. What strategies resolve contradictions in reported biological data for this compound derivatives?

- Methodological Answer :

- Data Triangulation : Compare results across multiple assays (e.g., enzymatic vs. cell-based) to distinguish direct vs. indirect effects .

- Batch Reproducibility : Validate synthetic protocols (e.g., HPLC purity ≥98%) to rule out impurity-driven artifacts .

- Computational Modeling : Perform molecular docking to identify off-target interactions (e.g., with cytochrome P450 enzymes) .

Q. How can researchers investigate the mechanism of action of this compound in bacterial resistance?

- Methodological Answer :

- Proteomic Profiling : Use LC-MS/MS to identify differentially expressed proteins in treated vs. untreated bacterial cultures .

- Resistance Induction : Serial passage assays under sub-MIC conditions to monitor mutation rates and target gene mutations .

- Membrane Permeability : Fluorescent dye uptake assays (e.g., propidium iodide) to assess disruption of bacterial membranes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.